2,4-Dichloro-1-cyclopropylbenzene
Description
2,4-Dichloro-1-cyclopropylbenzene is a halogenated aromatic compound featuring a cyclopropyl group at the 1-position and chlorine atoms at the 2- and 4-positions of the benzene ring. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to the combined electronic effects of chlorine substituents and the strained cyclopropane ring.
Properties
Molecular Formula |
C9H8Cl2 |
|---|---|
Molecular Weight |
187.06 g/mol |
IUPAC Name |
2,4-dichloro-1-cyclopropylbenzene |
InChI |
InChI=1S/C9H8Cl2/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 |
InChI Key |
WDZPAHPAJPEBIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-cyclopropylbenzene typically involves the cyclopropylation of 2,4-dichlorobenzene. One common method is the reaction of 2,4-dichlorobenzene with cyclopropylmagnesium bromide in the presence of a suitable catalyst, such as a palladium complex. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product through distillation or recrystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-cyclopropylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropyl-substituted benzoquinones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl-substituted benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in a polar solvent at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2,4-dihydroxy-1-cyclopropylbenzene or 2,4-diamino-1-cyclopropylbenzene.
Oxidation: Formation of cyclopropyl-substituted benzoquinones.
Reduction: Formation of cyclopropyl-substituted benzene derivatives.
Scientific Research Applications
2,4-Dichloro-1-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-cyclopropylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the binding of the cyclopropyl group to the active site of the target molecule, leading to inhibition or activation of the target’s function. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Cyclopropylbenzenes
The following table summarizes key structural and molecular differences between 2,4-dichloro-1-cyclopropylbenzene and related compounds:
Key Findings:
- Cyclopropane Modifications : The 2,2-dibromo or dichloro substitutions on the cyclopropane ring (e.g., 1-Chloro-4-(2,2-dibromocyclopropyl)benzene) introduce steric and electronic effects, altering stability and reaction pathways .
- Steric Influence : Methyl groups on the cyclopropane (e.g., (2,2-dichloro-1-methylcyclopropyl)benzene) reduce ring strain but increase steric hindrance, impacting binding in catalytic applications .
Functionalized Derivatives
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene (CAS: 1314985-41-5)
- Structure : Incorporates a methoxy-linked cyclopropane and fluorine at the 4-position.
- Properties: The electronegative fluorine and ether group enhance solubility in polar solvents compared to non-functionalized analogs .
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene (CAS: 1103261-00-2)
Aromatic Isomers and Positional Effects
1-Chloro-3-isopropyl-4-methylbenzene (CAS: 20068-14-8)
- Structure : Lacks a cyclopropane but features isopropyl and methyl groups.
- Comparison : Reduced ring strain compared to cyclopropyl analogs, leading to higher thermal stability but lower reactivity in ring-opening reactions .
1-Chloro-2,4-dinitrobenzene (C₆H₃ClN₂O₄)
- Structure : Nitro groups at 2,4-positions instead of halogens.
- Reactivity : Nitro groups strongly deactivate the benzene ring, making electrophilic substitution unlikely compared to halogenated analogs .
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